molecular formula C3H7N3OS B1621592 N-(methylcarbamothioylamino)formamide CAS No. 58064-52-1

N-(methylcarbamothioylamino)formamide

Cat. No.: B1621592
CAS No.: 58064-52-1
M. Wt: 133.18 g/mol
InChI Key: VEGDVPNETMEUAW-UHFFFAOYSA-N
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Description

N-(methylcarbamothioylamino)formamide is a chemical compound of interest in scientific research and development. Its structure suggests potential utility in various fields, including organic synthesis, where it may serve as a building block or intermediate for more complex molecules. Researchers might also investigate its properties and behavior in biochemical contexts, such as enzyme inhibition or signal transduction pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant scientific literature and material safety data sheet (MSDS) for safe handling procedures before use. Note: The specific research applications, mechanism of action, and detailed scientific value for this compound could not be confirmed from current search results and require verification from reliable chemical databases or peer-reviewed literature.

Properties

CAS No.

58064-52-1

Molecular Formula

C3H7N3OS

Molecular Weight

133.18 g/mol

IUPAC Name

N-(methylcarbamothioylamino)formamide

InChI

InChI=1S/C3H7N3OS/c1-4-3(8)6-5-2-7/h2H,1H3,(H,5,7)(H2,4,6,8)

InChI Key

VEGDVPNETMEUAW-UHFFFAOYSA-N

SMILES

CNC(=S)NNC=O

Canonical SMILES

CNC(=S)NNC=O

Other CAS No.

58064-52-1

Pictograms

Acute Toxic

Origin of Product

United States

Preparation Methods

Reaction with Formic Acid

The direct condensation of 4-methyl-3-thiosemicarbazide with formic acid is a widely employed method. In this reaction, formic acid acts as both a solvent and a formylating agent. The process involves refluxing equimolar quantities of 4-methyl-3-thiosemicarbazide and formic acid in ethanol at 80–90°C for 6–8 hours. The product is isolated via vacuum evaporation, followed by recrystallization from ethanol to achieve >85% purity. Key advantages include minimal byproduct formation and scalability.

Reaction Equation:
$$
\text{4-Methyl-3-thiosemicarbazide} + \text{HCOOH} \rightarrow \text{N-(Methylcarbamothioylamino)formamide} + \text{H}_2\text{O}
$$

Reaction with Formyl Chloride

Formyl chloride, a more reactive formylating agent, accelerates the reaction under milder conditions. A mixture of 4-methyl-3-thiosemicarbazide and formyl chloride in dichloromethane is stirred at 25°C for 2 hours, yielding the product after neutralization with sodium bicarbonate. This method achieves higher yields (~90%) but requires strict moisture control due to formyl chloride’s sensitivity to hydrolysis.

Transamidation of Formamide

Transamidation leverages the nucleophilic displacement of ammonia from formamide by 4-methyl-3-thiosemicarbazide. The reaction is conducted in toluene under reflux with a catalytic amount of formic acid (30 mol%). After 4 hours, the mixture is purified via column chromatography (ethyl acetate/hexane, 4:6), yielding 70–75% product. This method is favored for its operational simplicity and avoidance of harsh reagents.

Reaction Equation:
$$
\text{HCONH}2 + \text{4-Methyl-3-thiosemicarbazide} \rightarrow \text{this compound} + \text{NH}3
$$

Mannich-Type Reaction with Paraformaldehyde

This one-pot synthesis combines 4-methyl-3-thiosemicarbazide, paraformaldehyde, and formamide in toluene under reflux. The formaldehyde facilitates imine formation, while formamide delivers the formyl group. The reaction completes within 4 hours, followed by extraction with ethyl acetate and drying over sodium sulfate. Yields range from 65–70%, with the main drawback being competing side reactions from excess formaldehyde.

Mechanistic Insight:
$$
\text{4-Methyl-3-thiosemicarbazide} + \text{CH}2\text{O} + \text{HCONH}2 \rightarrow \text{this compound} + \text{H}_2\text{O}
$$

Catalytic Formylation Using CO₂ and Hydrosilanes

An innovative approach involves formylation with carbon dioxide and triethoxysilane under mild conditions. While this method is effective for amines, its applicability to thiosemicarbazides remains exploratory. Preliminary trials show that 4-methyl-3-thiosemicarbazide reacts with CO₂ and hydrosilanes at 50°C in the presence of a tetrabutylammonium acetate catalyst, yielding <30% product. Further optimization is required to improve efficiency.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity Scalability
Formic Acid Condensation Formic acid, ethanol 80°C, 6–8 hours 85–90% High Industrial
Formyl Chloride Reaction Formyl chloride, dichloromethane 25°C, 2 hours 90% Moderate Laboratory
Transamidation Formamide, toluene, formic acid Reflux, 4 hours 70–75% High Laboratory
Mannich-Type Reaction Paraformaldehyde, formamide, toluene Reflux, 4 hours 65–70% Moderate Pilot-scale
CO₂ Formylation CO₂, triethoxysilane, catalyst 50°C, 24 hours <30% Low Experimental

Key Observations:

  • Formic Acid Condensation offers the best balance of yield and scalability.
  • Transamidation is ideal for small-scale synthesis due to minimal byproducts.
  • CO₂ Formylation , though environmentally appealing, requires significant optimization.

Chemical Reactions Analysis

Types of Reactions

N-(methylcarbamothioylamino)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-formyl-4-methyl-3-thiosemicarbazide involves its interaction with biological molecules and metal ions. The compound can form stable complexes with metal ions, which can enhance its biological activity. In antimicrobial applications, it disrupts the cell membrane and inhibits the growth of microorganisms. In anticancer research, it induces apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and enzymes .

Comparison with Similar Compounds

Table 1: Structural Features of Formamide Derivatives

Compound Name Substituent Group(s) Molecular Formula Molecular Weight (g/mol) Reference
N-(Methylcarbamothioylamino)formamide Methylcarbamothioylamino (-NH-C(S)-NH-CH₃) C₃H₇N₃OS 133.17 (hypothetical) -
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside 4-Methoxyphenyl, β-D-xyloside C₁₃H₁₇NO₇ 299.28
N-[2-trans-(4-Hydroxyphenyl)ethenyl] formamide trans-4-Hydroxyphenylethenyl C₉H₉NO₂ 163.18
N-(2,4-Dimethylphenyl)formamide 2,4-Dimethylphenyl C₉H₁₁NO 149.19
N-Methylformamide Methyl (-CH₃) C₂H₅NO 59.07
Formamide, N-(Cyanomethyl)-N-(4-methoxyphenyl)- Cyanomethyl, 4-methoxyphenyl C₁₀H₁₀N₂O₂ 190.20
N-(4-Formamidophenyl)formamide 4-Formamidophenyl C₈H₈N₂O₂ 164.16

Key Observations :

  • Substituent Diversity: Substituents range from aromatic (e.g., 4-methoxyphenyl in ), alkenyl (e.g., trans/cis-hydroxyphenylethenyl in ), to functionalized groups like cyanomethyl ().
  • Molecular Weight : Derivatives with aromatic or glycosidic substituents (e.g., ) exhibit higher molecular weights compared to simpler analogs like N-methylformamide ().

Key Findings :

  • Antimicrobial Activity: N-(2,4-Dimethylphenyl)formamide () and N-[2-trans-(4-hydroxyphenyl)ethenyl] formamide () exhibit activity against Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa.
  • Toxicity Concerns : DMF and N-methylformamide are associated with reproductive toxicity and occupational hazards .

Physicochemical and Toxicological Properties

  • Solubility and Stability :
    • DMF is a polar aprotic solvent with high solubility in water and organic solvents .
    • Glycosidic derivatives (e.g., ) are likely water-soluble due to their carbohydrate moieties.
  • Toxicity :
    • DMF is rapidly absorbed through the skin, necessitating strict occupational safety protocols .
    • N-Methylformamide is classified as Repr. 1B (EU hazard code) due to developmental toxicity .

Q & A

Q. What synthetic strategies are effective for preparing N-(methylcarbamothioylamino)formamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling methylcarbamothioylamine with formamide derivatives. Key steps include:

  • Thiourea formation : Reacting methylamine with thiocarbonyl reagents (e.g., CS₂ or thiophosgene) to generate methylcarbamothioylamine intermediates.
  • Formamide conjugation : Using activating agents like carbodiimides (e.g., EDC) to couple the thiourea moiety with formamide under anhydrous conditions .
  • Optimization : Control temperature (0–5°C for exothermic steps) and pH (neutral to mildly acidic) to minimize side reactions. Monitor purity via HPLC or TLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 220–260 nm) for purity assessment.
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., thiourea NH signals at δ 9–10 ppm; formamide carbonyl at δ 165–170 ppm) and FT-IR (C=O stretch ~1680 cm⁻¹, C=S stretch ~1250 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the primary safety considerations when handling this compound in the laboratory?

  • Toxicity : Potential respiratory and dermal irritant; use fume hoods and PPE (gloves, lab coat).
  • Decomposition : Avoid strong oxidizers to prevent release of toxic gases (e.g., SO₂, NH₃).
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

  • DFT studies : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., thiourea sulfur as a nucleophile).
  • Molecular docking : Simulate binding to biological targets (e.g., enzymes with thiol groups) using software like AutoDock Vina. Validate with experimental IC₅₀ values .
  • MD simulations : Assess stability in aqueous environments (e.g., solvation free energy) to predict bioavailability .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

  • Dose-response analysis : Compare EC₅₀/LC₅₀ values across studies to identify potency thresholds.
  • Metabolite profiling : Use LC-MS to detect active metabolites that may contribute to observed effects .
  • Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., cysteine proteases) to confirm mechanism .

Q. How can crystallographic data improve the design of this compound analogs?

  • Single-crystal XRD : Resolve bond angles and torsion angles to optimize steric/electronic properties. Use SHELXL for refinement .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds with C=O/S) to guide co-crystallization strategies .
  • Polymorph screening : Identify stable crystalline forms via solvent-drop grinding to enhance solubility .

Methodological Guidance

Q. What analytical techniques are critical for studying degradation pathways of this compound?

  • Accelerated stability studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via GC-MS or NMR .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf life under standard storage conditions .

Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) elucidate the metabolic fate of this compound in vitro?

  • Synthesis of labeled analogs : Incorporate ¹⁵N into the methylcarbamothioyl group via labeled methylamine.
  • Tracing studies : Use LC-MS/MS to track labeled metabolites in hepatocyte incubations. Correlate with CYP450 inhibition assays .

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